a comprehensive list of SEO-driven, long-tail keywords related to “Diphenyl(4-hydroxybutyl)methylsilane”, with the primary audience being scientific researchers.
a comprehensive list of SEO-driven, long-tail keywords related to “Diphenyl(4-hydroxybutyl)methylsilane”, with the primary audience being scientific researchers.
Abstract
Diphenyl(4-hydroxybutyl)methylsilane represents a compelling, yet underexplored, bifunctional organosilane with significant potential across diverse scientific disciplines, including organic synthesis, materials science, and drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, focusing on its synthesis, characterization, and prospective applications. By elucidating the inherent reactivity of its constituent diphenylmethylsilyl and 4-hydroxybutyl moieties, this document aims to empower researchers to harness the unique properties of this compound in their experimental designs. We will explore its utility as a versatile building block, a strategic protecting group, and a linker for advanced biomaterials and therapeutic agents.
I. Introduction to Diphenyl(4-hydroxybutyl)methylsilane: A Molecule of Untapped Versatility
Organosilicon compounds have emerged as indispensable tools in modern chemistry, offering unique reactivity profiles and physicochemical properties that are not readily accessible with their carbon-based counterparts.[1][2] Within this class of molecules, silanols—compounds containing a hydroxyl group directly bonded to a silicon atom—exhibit distinct characteristics, including heightened reactivity and the capacity for hydrogen bonding.[3] Diphenyl(4-hydroxybutyl)methylsilane, with its combination of a sterically hindered and electronically stabilizing diphenylmethylsilyl group and a reactive primary alcohol, presents a unique synthetic scaffold.
The presence of both a silicon-linked methyl and phenyl groups, alongside a terminal hydroxyl group on a butyl chain, suggests a molecule with tunable properties. The lipophilic nature of the diphenylmethylsilyl group can enhance solubility in organic solvents, while the terminal hydroxyl group provides a reactive handle for a multitude of chemical transformations. This dual functionality makes it a prime candidate for applications ranging from the synthesis of complex molecules to the surface modification of materials and the development of novel drug delivery systems.[1]
II. Synthesis and Characterization: A Practical Approach
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Diphenyl(4-hydroxybutyl)methylsilane.
Detailed Experimental Protocol: Synthesis via Hydrosilylation
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add diphenylmethylsilane (1.0 eq).
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Solvent and Reactant Addition: Dissolve the diphenylmethylsilane in anhydrous toluene or THF. Add 3-buten-1-ol (1.1 eq) to the solution via syringe.
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Catalyst Introduction: Add a catalytic amount of Karstedt's or Speier's catalyst (typically in the ppm range relative to the silane).
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Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (reflux), monitoring the disappearance of the Si-H bond by IR spectroscopy (around 2100-2200 cm⁻¹).
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Workup: Upon completion, the reaction mixture can be quenched with a small amount of water or a saturated aqueous solution of NH₄Cl.[4] The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Techniques
A suite of analytical methods is essential for the unambiguous characterization of the synthesized Diphenyl(4-hydroxybutyl)methylsilane.
| Analytical Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the phenyl protons, the methyl protons on silicon, and the protons of the butyl chain, including a distinct triplet for the methylene adjacent to the hydroxyl group.[5][6] | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon attached to silicon, and the four distinct carbons of the butyl chain.[5][6] | Confirmation of the carbon skeleton. |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom, providing information about its electronic environment.[4][7] | Direct evidence of the silicon-containing moiety. |
| FT-IR Spectroscopy | A broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and characteristic Si-C and Si-Ph vibrations. Absence of the Si-H stretch confirms reaction completion.[8] | Identification of functional groups. |
| Mass Spectrometry (GC-MS or ESI-MS) | The molecular ion peak corresponding to the calculated mass of C₁₇H₂₂OSi, along with characteristic fragmentation patterns.[9][10] | Determination of molecular weight and confirmation of structure. |
III. Potential Applications in Scientific Research
The unique bifunctional nature of Diphenyl(4-hydroxybutyl)methylsilane opens doors to a wide array of applications in scientific research.
Advanced Organic Synthesis
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Protecting Group Chemistry: The hydroxyl group can be protected using standard methodologies, allowing for subsequent transformations at the silicon center or on the phenyl rings.[11][12][13][14] Conversely, the diphenylmethylsilyl group can act as a bulky, lipophilic protecting group for the diol derived from the butyl chain, offering orthogonal deprotection strategies.
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Cross-Coupling Reactions: The silicon moiety can be converted into a more reactive silanol or silanolate, which can participate in palladium-catalyzed cross-coupling reactions (Hiyama coupling) to form new carbon-carbon bonds. This allows for the introduction of the entire diphenyl(4-hydroxybutyl)methylsilyl fragment into a larger molecule.
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Linker and Spacer Technology: The butyl chain can act as a flexible linker in the synthesis of complex molecules, including PROTACs and other targeted protein degraders, where precise spatial orientation of functional moieties is critical.
Materials Science and Surface Modification
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Surface Functionalization: The hydroxyl group can be used to graft the molecule onto the surface of inorganic materials such as silica, titania, or glass, thereby modifying their surface properties. This can impart hydrophobicity, improve compatibility with organic polymers, or introduce sites for further chemical modification.[3]
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Polymer Chemistry: The molecule can serve as a monomer or a chain-end functionalizing agent in the synthesis of silicon-containing polymers (silicones), imparting unique thermal and mechanical properties.[15]
Drug Discovery and Biomedical Applications
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Bioisosteric Replacement: The incorporation of silicon into drug candidates can modulate their metabolic stability, lipophilicity, and pharmacokinetic profiles. Diphenyl(4-hydroxybutyl)methylsilane can serve as a building block for introducing a silicon-containing fragment into a biologically active scaffold.
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Drug Delivery Systems: Organosilicon compounds are being explored for the development of drug carriers like nanoparticles and microcapsules.[1] The amphiphilic nature of this molecule could be exploited in the formation of self-assembling systems for drug encapsulation and controlled release.
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Biocompatible Materials: Organosilicon compounds often exhibit good biocompatibility.[2] This molecule could be used to modify the surface of biomedical implants to reduce protein fouling and improve tissue integration.
IV. SEO-Driven Long-Tail Keywords
For researchers seeking to explore the potential of Diphenyl(4-hydroxybutyl)methylsilane, the following long-tail keywords will be instrumental in locating relevant information and applications:
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Diphenyl(4-hydroxybutyl)methylsilane synthesis protocol
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Hydrosilylation of 3-buten-1-ol with diphenylmethylsilane
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¹H NMR spectrum of Diphenyl(4-hydroxybutyl)methylsilane
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Applications of bifunctional organosilanes in organic synthesis
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Diphenylmethylsilyl protecting group strategy
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Use of organosilanols in palladium cross-coupling reactions
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Surface modification of silica with hydroxy-terminated silanes
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Silicon-containing linkers for PROTAC design
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Organosilicon compounds in drug delivery systems
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Synthesis of biocompatible silicone-based materials
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Metabolic stability of silicon-containing drug candidates
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Characterization of novel organosilicon compounds by ²⁹Si NMR
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Reactivity of the Si-C bond in diphenylmethylsilanes
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Functionalization of polymers with terminal hydroxyl groups
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Diphenyl(4-hydroxybutyl)methylsilane as a monomer for polycondensation
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Use of Diphenyl(4-hydroxybutyl)methylsilane in materials for medical devices
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Comparative reactivity of silanols and alcohols in organic reactions
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Solubility and handling of Diphenyl(4-hydroxybutyl)methylsilane
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Potential of Diphenyl(4-hydroxybutyl)methylsilane in asymmetric synthesis
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Computational modeling of Diphenyl(4-hydroxybutyl)methylsilane reactivity
V. Conclusion
Diphenyl(4-hydroxybutyl)methylsilane stands as a promising yet underutilized chemical entity with the potential to drive innovation across multiple scientific fields. Its unique combination of a sterically demanding, electronically influential diphenylmethylsilyl group and a synthetically versatile terminal hydroxyl group offers a rich platform for chemical exploration. This guide has provided a foundational understanding of its synthesis, characterization, and a forward-looking perspective on its potential applications. It is our hope that this technical resource will inspire and enable researchers to unlock the full potential of this intriguing molecule in their pursuit of scientific advancement.
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PubMed. (2002, February). Detailed analysis of alpha,omega-bis(4-hydroxybutyl) poly(dimethylsiloxane) using GPC-MALDI TOF mass spectrometry.
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